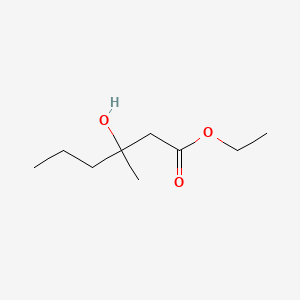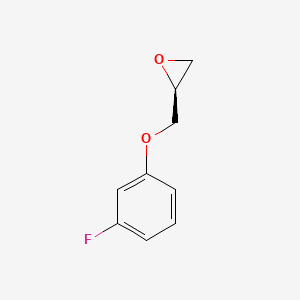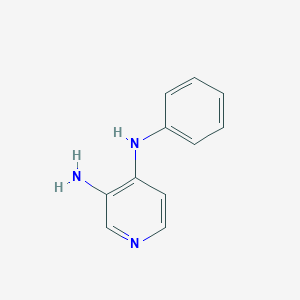
N4-Phenylpyridine-3,4-diamine
Descripción general
Descripción
“N4-Phenylpyridine-3,4-diamine” is a chemical compound with the molecular formula C11H11N31. It is used in laboratory chemicals and the manufacture of chemical compounds2.
Synthesis Analysis
The synthesis of N4-Phenylpyridine-3,4-diamine and its derivatives has been reported in several studies3. For instance, one study describes the design and synthesis of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase3.
Molecular Structure Analysis
The molecular structure of N4-Phenylpyridine-3,4-diamine can be analyzed using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry4. For example, one study reported the 1H NMR and 13C NMR data for a related compound4.
Chemical Reactions Analysis
The chemical reactions involving N4-Phenylpyridine-3,4-diamine are not well-documented in the literature. However, one study reported the nitration of 4-phenylpyridine with HNO3/H2SO4, which suggests that similar reactions might be possible with N4-Phenylpyridine-3,4-diamine5.Physical And Chemical Properties Analysis
The physical and chemical properties of N4-Phenylpyridine-3,4-diamine can be obtained from various databases1. For example, PubChem provides information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more1.Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
N4-Phenylpyridine-3,4-diamine derivatives have been studied for their spectroscopic properties and crystal structures. For instance, novel anyles of 4-benzolylpyridine were synthesized and their structures elucidated using various spectroscopic methods. Quantum chemical calculations were employed to understand their electronic structures and vibrational data (Kolev et al., 2009).
Phosphorescent Sensors
Rhenium(I) polypyridine complexes, functionalized with a diaminoaromatic moiety, have been developed as phosphorescent sensors for nitric oxide (NO). The introduction of the diaminoaromatic moiety in these complexes enabled them to act as efficient sensors (Choi et al., 2013).
Enhancement of Electronic Coupling
In the context of redox-active diamine ligands, studies have shown that electronic coupling can be enhanced through chelation with certain metals. For example, 4,4'-bis(di-p-anisylamino)-2,2'-bipyridine, when chelated with Ru(bpy)2, displayed significant electronic coupling, suggesting a metal-mediated electron transfer mechanism (Nie et al., 2015).
Polymer Synthesis and Properties
N4-Phenylpyridine-3,4-diamine derivatives have been used in the synthesis of polymers. For example, a series of polyimides with triphenylpyridine moieties were prepared from a newly synthesized diamine monomer. These polyimides demonstrated excellent solubility and thermal stability, making them potentially useful for high-performance materials (Gu et al., 2015).
Luminescent Properties
The luminescent properties of certain complexes, such as cyclometalated Pt(II) complexes with diaminoaromatic moieties, have been studied. These complexes showed potential for various applications due to their unique luminescent characteristics (Ionescu et al., 2017).
Synthesis of Derivatives and Functionalization
Research has also focused on the synthesis of derivatives of N4-Phenylpyridine-3,4-diamine and their functionalization for various applications. For instance, efficient methods were developed for the selective synthesis of polyamine derivatives, which could have applications in materials science and chemistry (Jentgens et al., 1997).
Oxygen Sensing Applications
Diamine ligands with specific structures have beenused in the development of sensors for molecular oxygen. For example, a study synthesized a novel diamine ligand with long alkyl chain arms, aiming to create an optical sensor immune to surrounding interferences. This development indicated the potential of such complexes in oxygen detection applications (Xu & Xiao, 2012).
Catalysis and Chemical Reactions
Cobalt(III) complexes based on diamine ligands have been developed for catalyzing the coupling of epoxides with carbon dioxide, showcasing the application of these complexes in catalysis and environmental chemistry (Adolph et al., 2015).
Intracellular Nitric Oxide Sensing
Iridium(III) bipyridyl–phenylenediamine complexes have been synthesized and characterized for their use in intracellular nitric oxide sensing. These complexes displayed specific phosphorescent behavior in response to nitric oxide, indicating their utility in biological and medical applications (Law et al., 2014).
Photophysical Properties and Emission Studies
The study of complexes with 2-phenylpyridine ligands and their photophysical properties has been a topic of interest. These complexes have shown potential in light-emitting applications due to their unique emission characteristics (Niedermair et al., 2008).
Safety And Hazards
N4-Phenylpyridine-3,4-diamine is classified as having acute toxicity (oral, Category 4) and skin corrosion/irritation (Category 2) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)2.
Direcciones Futuras
Several studies have suggested potential future directions for research on N4-Phenylpyridine-3,4-diamine and its derivatives. For example, one study reported the design and synthesis of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase, suggesting potential applications in cancer treatment3. Another study suggested that N4-Phenylpyridine-3,4-diamine derivatives could be used as EGFR inhibitors to overcome C797S-mediated resistance7.
Please note that this information is based on the available literature and may not be comprehensive. Further research may provide additional insights into the properties and applications of N4-Phenylpyridine-3,4-diamine.
Propiedades
IUPAC Name |
4-N-phenylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVDAATDDOHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442035 | |
| Record name | N4-Phenylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Phenylpyridine-3,4-diamine | |
CAS RN |
35826-31-4 | |
| Record name | N4-Phenylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-phenylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

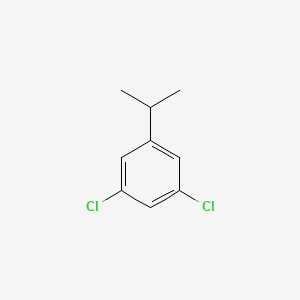
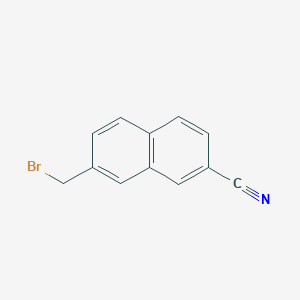
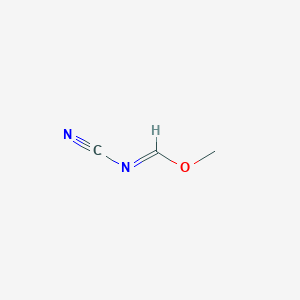
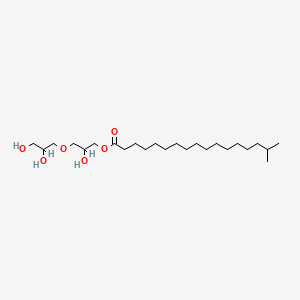
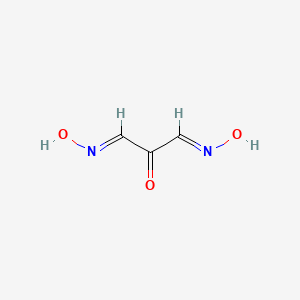
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)
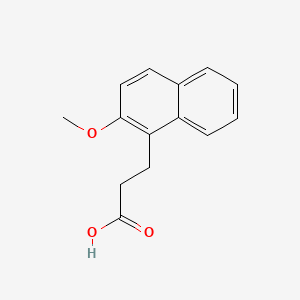
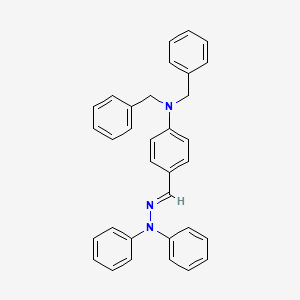
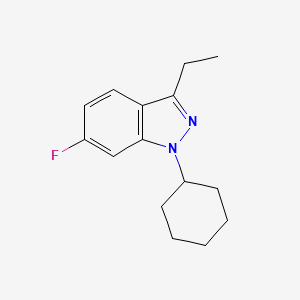
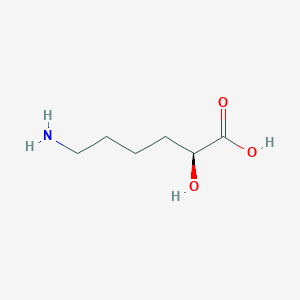
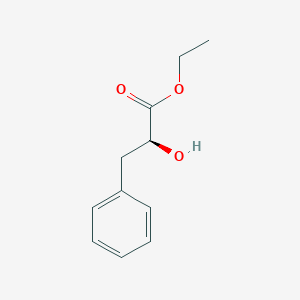
![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)
